molecular formula C11H10F3NO3 B570757 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one CAS No. 951627-15-9

6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one

Cat. No. B570757
CAS RN: 951627-15-9
M. Wt: 261.2
InChI Key: GNISMXAHDUTDEM-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (CAS# 951627-15-9) is a reagent used in the preparation of various Morpholine based pharmaceuticals . It has a molecular weight of 261.20 and a molecular formula of C11H10F3NO3 .


Molecular Structure Analysis

The molecular structure of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one includes a morpholinone ring attached to a phenyl ring via a carbon atom. The phenyl ring has a trifluoromethoxy group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one include a molecular weight of 261.20 and a molecular formula of C11H10F3NO3 . Other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Morpholine derivatives, including those with trifluoromethoxyphenyl groups, may be relevant in studies involving antioxidant activity. Analytical methods like ORAC and FRAP are crucial in assessing the antioxidant capacity of complex samples, potentially including morpholine derivatives. These methods rely on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions being analyzed, which could be applicable in studying the antioxidant properties of compounds similar to 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (Munteanu & Apetrei, 2021).

Pharmacological Interest of Morpholine Derivatives

Research into morpholine derivatives, including those with additional functional groups such as trifluoromethoxy, highlights a broad spectrum of pharmacological activities. These compounds have been developed for diverse pharmacological activities, with studies focusing on their synthesis and application in treating various conditions. The exploration of morpholine and pyran analogues reveals their significant pharmacophoric activities, suggesting potential research applications of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one in developing novel therapeutic agents (Asif & Imran, 2019).

Molecular Biology Applications

Morpholino oligos, including modifications of morpholine rings, are instrumental in gene function studies across various model organisms. This technology provides a method to study gene function by inhibiting gene expression, offering insights into the potential genetic research applications of morpholine derivatives (Heasman, 2002).

Organic Optoelectronics and Sensor Applications

Compounds with morpholine derivatives could potentially be relevant in the design and development of organic optoelectronics and sensors. Research on materials such as BODIPY-based organic semiconductors, which share some functional similarities with morpholine derivatives, highlights the potential of such compounds in OLED devices and sensors, suggesting possible research avenues for 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (Squeo & Pasini, 2020).

Future Directions

While specific future directions for 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one are not mentioned in the sources I found, trifluoromethoxyphenyl-based compounds are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue.

Mechanism of Action

properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISMXAHDUTDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696958
Record name 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one

CAS RN

951627-15-9
Record name 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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